molecular formula C12H16BrN B13026296 1-Benzyl-3-bromo-3-ethylazetidine

1-Benzyl-3-bromo-3-ethylazetidine

Cat. No.: B13026296
M. Wt: 254.17 g/mol
InChI Key: IEECGLXIZJMCJK-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-3-ethylazetidine is a versatile, small-ring azaheterocyclic building block intended for research and development applications. This compound belongs to the class of 3-haloazetidines, which are recognized as valuable synthons in organic chemistry due to the reactivity of the carbon-bromine bond . The utility of 3-bromo-3-ethylazetidines has been demonstrated in scientific literature as suitable substrates for nucleophilic displacement reactions, providing researchers with a straightforward pathway to a diverse array of 3-functionalized 3-ethylazetidines . These transformations enable the preparation of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidine derivatives, significantly expanding the accessible chemical space for drug discovery and materials science . Furthermore, this compound serves as a key precursor for the synthesis of 3-ethylideneazetidines via dehydrobromination, which are strained cyclic allylamines and themselves starting materials for novel functionalized azetidines and spirocyclic azetidine building blocks . The azetidine ring is known for its interesting properties and great potential from both a synthetic and biological point of view, often serving as a surrogate for natural amino acids or as a tool in peptidomimetics . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

1-benzyl-3-bromo-3-ethylazetidine

InChI

InChI=1S/C12H16BrN/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

IEECGLXIZJMCJK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of α,β-Dibromoimines

  • Starting from 2-ethylpropenal, bromination is performed using bromine (Br2) in dichloromethane (CH2Cl2) to yield α,β-dibromoaldehydes.
  • These aldehydes are then condensed with benzylamine derivatives (e.g., benzylamine or substituted benzylamines) in the presence of titanium(IV) chloride (TiCl4) and triethylamine (Et3N) to form α,β-dibromoimines.

Reductive Cyclization to Aziridines

  • The α,β-dibromoimines undergo reductive cyclization using sodium borohydride (NaBH4) in methanol under reflux conditions.
  • This step produces 2-bromomethyl-2-ethylaziridines, which are key intermediates in the synthesis.

Thermal Ring Expansion to Azetidines

  • The 2-bromomethyl-2-ethylaziridines are heated under reflux in acetonitrile (MeCN) for approximately 15 hours.
  • This thermal treatment induces ring expansion, converting the aziridine ring into the four-membered azetidine ring, specifically yielding 1-benzyl-3-bromo-3-ethylazetidine in nearly quantitative yields.
  • The mechanism involves formation of bicyclic aziridinium intermediates, which open at the more hindered carbon to give the 3-bromo-3-ethylazetidine structure.

Alternative Reduction Methods and Challenges

  • Attempts to reduce α,β-dibromoimines with lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF) under reflux conditions tend to yield aziridines or ring-opened amines rather than the desired azetidines.
  • This highlights the importance of sodium borohydride reduction and thermal ring expansion as the preferred method.

Process Flow Summary

Step Reaction Reagents/Conditions Outcome
1 Bromination of 2-ethylpropenal Br2 in CH2Cl2 α,β-Dibromoaldehyde
2 Condensation with benzylamine TiCl4, Et3N in Et2O α,β-Dibromoimine
3 Reduction NaBH4 in MeOH, reflux 2-Bromomethyl-2-ethylaziridine
4 Thermal ring expansion Reflux in MeCN, 15 h This compound

Research Findings and Optimization Notes

  • The thermal ring expansion step is critical and must be carefully controlled to avoid side reactions such as ring opening or polymerization.
  • The use of acetonitrile as solvent provides optimal yields due to its polarity and boiling point.
  • The molar ratio of reagents and reaction times have been optimized to achieve near-quantitative conversion.
  • Attempts to directly obtain 3-bromoazetidines from imines using LiAlH4 reduction are less successful, often requiring prolonged reaction times and resulting in mixtures of products.
  • The synthetic utility of 3-bromo-3-ethylazetidines extends beyond their preparation, serving as versatile intermediates for further functionalization, including nucleophilic substitutions yielding 3-alkoxy, 3-aryloxy, and 3-amino derivatives.

Comparative Data Table of Key Azetidine Derivatives Preparation

Compound Starting Material Key Intermediate Reduction Agent Ring Expansion Method Yield Reference
This compound 2-ethylpropenal + benzylamine α,β-dibromoimine NaBH4 in MeOH Thermal reflux in MeCN ~Quantitative
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine 2-methylpropenal + 4-methylbenzylamine α,β-dibromoimine NaBH4 in MeOH Thermal reflux in MeCN High
N-Benzhydrylazetidine (related azetidine) Benzhydrylamine + 1-bromo-3-chloropropane N-protected azetidine Hydrogenolysis (Pd/C, H2) Base liberation Moderate to high

Additional Synthetic Routes and Industrial Considerations

  • Alternative methods include the reaction of benzhydrylamine with 1-bromo-3-chloropropane in the presence of butanol, water, and potassium carbonate to form N-benzhydrylazetidine intermediates, which can be further processed by hydrogenolysis and base treatment to yield azetidine derivatives.
  • These methods emphasize the importance of protecting groups, hydrogenolysis catalysts (such as palladium on charcoal), and controlled reaction atmospheres (pressurized hydrogen gas) for efficient synthesis.
  • The presence of water and non-nucleophilic bases during cyclization steps promotes ring closure and improves yields.
  • Temperature control (85–150 °C, optimally 95–105 °C) and agitation are critical parameters for successful cyclization and product isolation.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-3-ethylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of azetidine derivatives with various functional groups.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-3-ethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates . These intermediates can interact with biological macromolecules, leading to various biological effects. The benzyl and ethyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-Benzyl-3-bromo-3-ethylazetidine, its properties are compared to three analogs: 3-bromoazetidine , 1-benzyl-3-ethylazetidine , and 3-bromo-3-methylazetidine . Key differences in structure, reactivity, and spectral data are outlined below.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Substituents Physical State Yield (%) Rf (Hexane/EtOAc 4:1) Key ¹H NMR Features
This compound 268.2 1-benzyl, 3-bromo, 3-ethyl Yellow oil 94 0.52 δ 1.03 (CH₃), 3.80 (NCH₂Ar)
3-Bromoazetidine 136.0 3-bromo Colorless liquid 60–75* 0.30* δ 3.90–4.10 (ring H)*
1-Benzyl-3-ethylazetidine 189.3 1-benzyl, 3-ethyl Colorless oil 80–85* 0.65* δ 1.00 (CH₃), absence of Br shifts
3-Bromo-3-methylazetidine 152.0 3-bromo, 3-methyl White solid 70* 0.40* δ 1.50 (CH₃), deshielded ring H*

Key Findings:

Substituent Effects on Polarity :

  • The benzyl group in this compound increases lipophilicity compared to unsubstituted 3-bromoazetidine, as reflected in its higher Rf value (0.52 vs. 0.30*) .
  • The absence of bromine in 1-benzyl-3-ethylazetidine results in a higher Rf (0.65*), suggesting reduced polarity due to the lack of a strong electronegative group.

Reactivity and Stability: The bromine atom in this compound enhances its susceptibility to nucleophilic substitution (e.g., Suzuki coupling or amination) compared to non-brominated analogs. Steric hindrance from the ethyl group may slow reaction kinetics relative to 3-bromo-3-methylazetidine, where the smaller methyl group imposes less steric bulk.

Spectroscopic Distinctions: The ethyl group’s protons (δ 1.03–2.10 ppm) and benzyl aromatic protons (δ 7.28–7.33 ppm) in this compound are absent in simpler analogs like 3-bromoazetidine . Bromine’s electron-withdrawing effect deshields adjacent protons, causing upfield/downfield shifts absent in non-brominated derivatives.

Lower yields in hypothetical analogs (e.g., 60–70% for 3-bromoazetidine*) may reflect challenges in introducing multiple substituents.

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